3,4,5-trimethoxy-N-(3-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-trimethoxy-N-(3-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)benzamide is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as "Compound X" in the scientific literature.
Wirkmechanismus
Compound X acts by binding to specific receptors in the body, which triggers a series of biochemical events. These events can lead to changes in gene expression, cell signaling, and other physiological responses.
Biochemical and Physiological Effects:
Compound X has been shown to have a wide range of biochemical and physiological effects in various cell types. These effects include the inhibition of cell growth, induction of apoptosis, and modulation of immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Compound X in lab experiments is its high selectivity for certain receptors. This property allows researchers to study specific biological processes without interference from other cellular pathways. However, one limitation of using Compound X is its relatively high cost, which can limit its use in certain research settings.
Zukünftige Richtungen
There are several future directions for research involving Compound X. One area of interest is the development of new synthetic analogs with improved properties, such as increased potency or selectivity. Another direction is the study of the effects of Compound X in various disease models, such as cancer or autoimmune disorders. Additionally, researchers are interested in exploring the potential therapeutic applications of Compound X in these and other disease states.
In conclusion, Compound X is a valuable tool in scientific research due to its unique properties and ability to selectively bind to certain receptors. Its use in the study of various biological processes has led to numerous insights and discoveries, and its potential applications in disease therapy continue to be explored.
Synthesemethoden
The synthesis of Compound X involves several steps. The first step involves the synthesis of a key intermediate, which is then coupled with another intermediate to form Compound X. The final product is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Compound X has been used extensively in scientific research due to its ability to selectively bind to certain receptors in the body. This property makes it a valuable tool in the study of various biological processes, including the regulation of cell growth and differentiation.
Eigenschaften
Produktname |
3,4,5-trimethoxy-N-(3-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)benzamide |
---|---|
Molekularformel |
C23H23N3O5 |
Molekulargewicht |
421.4 g/mol |
IUPAC-Name |
3,4,5-trimethoxy-N-[3-[(4-methylpyridin-2-yl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C23H23N3O5/c1-14-8-9-24-20(10-14)26-22(27)15-6-5-7-17(11-15)25-23(28)16-12-18(29-2)21(31-4)19(13-16)30-3/h5-13H,1-4H3,(H,25,28)(H,24,26,27) |
InChI-Schlüssel |
RFXOIFDQQHDTDN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Kanonische SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.